4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate is a complex organic compound characterized by the presence of trifluoromethyl, imino, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate typically involves the reaction of 3-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which then reacts with the sulfonyl chloride to form the final product. Common reagents used in this synthesis include bases such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imino group can form hydrogen bonds with biological targets, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 3-chlorobenzenesulfonate
- **4-((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 2-chlorobenzenesulfonate
Uniqueness
4-(((3-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-chlorobenzenesulfonate is unique due to the specific positioning of the trifluoromethyl and sulfonate groups, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NO3S/c21-16-6-10-19(11-7-16)29(26,27)28-18-8-4-14(5-9-18)13-25-17-3-1-2-15(12-17)20(22,23)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMTHNCLKGKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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